3-Hydroxy-2,4-dimethoxybenzaldehyde

Description

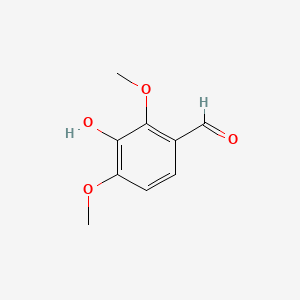

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXDAOIDYGHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185999 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32246-34-7 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32246-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032246347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,4-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ879PD2FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7)

[1]

Executive Summary & Chemical Identity[2][3]

3-Hydroxy-2,4-dimethoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a regioselective building block in the synthesis of bioactive polyphenols, including flavonoids, isoflavones, and coumarins. Its unique substitution pattern—featuring a hydroxyl group flanked by two methoxy groups—makes it a critical intermediate for introducing oxygenation patterns found in natural products exhibiting antioxidant, anti-inflammatory, and anticancer activities.

Chemical Identity Table

| Property | Detail |

| CAS Number | 32246-34-7 |

| IUPAC Name | 3-Hydroxy-2,4-dimethoxybenzaldehyde |

| Synonyms | 2,4-Dimethoxy-3-hydroxybenzaldehyde; 3-Hydroxyveratraldehyde (isomer) |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | COc1c(O)c(OC)ccc1C=O[1][2] |

| InChI Key | Unique identifier required for database integration |

Physicochemical Properties[2][6][7][8]

The physical behavior of 3-Hydroxy-2,4-dimethoxybenzaldehyde is governed by the intramolecular hydrogen bonding potential (though less pronounced than in the 2-hydroxy isomer) and the electron-donating effects of the methoxy groups.

| Property | Value | Notes |

| Appearance | Light yellow to off-white crystalline solid | Oxidizes slowly upon air exposure. |

| Melting Point | 104 – 105 °C | Distinct from 2-hydroxy isomer (MP ~40-43°C). |

| Boiling Point | ~327 °C (Predicted) | Decomposes at high temperatures. |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, CHCl₃ | Sparingly soluble in water; soluble in alkaline solutions (phenolate formation). |

| pKa | ~9.25 (Phenolic OH) | Acidity is modulated by the flanking methoxy groups. |

Synthetic Routes & Methodology

The synthesis of CAS 32246-34-7 requires precise regiocontrol to distinguish between the 2, 3, and 4 positions. The most robust industrial and laboratory scale route involves the Vilsmeier-Haack formylation of a suitably protected phenol or the selective demethylation of a trimethoxy precursor.

Core Synthesis Pathway: From Pyrogallol Derivatives

The synthesis typically proceeds from pyrogallol (1,2,3-trihydroxybenzene) via methylation and subsequent formylation.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from Pyrogallol to 3-Hydroxy-2,4-dimethoxybenzaldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of the aldehyde group to the electron-rich aromatic ring.

Reagents:

-

Substrate: 1,2,3-Trimethoxybenzene (or 2,6-dimethoxyphenol derivative)

-

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 30 minutes. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion.

-

Addition: Dissolve the aromatic substrate (1.0 eq) in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Hydrolysis: Cool the reaction mixture to 0°C and pour onto crushed ice containing sodium acetate (buffered hydrolysis prevents polymerization). Stir for 1 hour until the solid precipitates.

-

Workup: Extract with ethyl acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the aldehyde.

Note on Regioselectivity: If starting from 2,3,4-trimethoxybenzaldehyde , selective demethylation at the 3-position is challenging because the 2-position (ortho to carbonyl) is more susceptible to Lewis acid coordination (e.g., AlCl₃). To specifically target the 3-position, protection group strategies (e.g., using a benzyl group at position 3 initially) are often preferred over direct demethylation.

Spectroscopic Characterization

Accurate identification relies on distinguishing the specific substitution pattern of the methoxy and hydroxy groups.

¹H NMR Interpretation (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.15 | Singlet (s) | 1H | –CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |

| 9.50 | Broad Singlet | 1H | –OH | Phenolic proton; shift varies with concentration and H-bonding. |

| 7.35 | Doublet (d, J=8.5Hz) | 1H | Ar-H (C6) | Ortho to aldehyde; deshielded by the carbonyl group. |

| 6.80 | Doublet (d, J=8.5Hz) | 1H | Ar-H (C5) | Ortho to methoxy (C4); shielded by electron donation. |

| 3.85 | Singlet (s) | 3H | –OCH₃ (C4) | Methoxy group para to aldehyde. |

| 3.78 | Singlet (s) | 3H | –OCH₃ (C2) | Methoxy group ortho to aldehyde; slightly shielded due to steric twist. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 183.18 m/z

-

Fragmentation: Loss of methyl radicals (–CH₃, M-15) and formyl radical (–CHO, M-29) are common fragmentation pathways for methoxybenzaldehydes.

Applications in Drug Development[11][12]

Flavonoid and Isoflavone Synthesis

3-Hydroxy-2,4-dimethoxybenzaldehyde serves as the "B-ring" precursor in the synthesis of complex flavonoids.

-

Chalcone Formation: Condensation with acetophenones (Claisen-Schmidt condensation) yields chalcones, which are cyclized to flavones or aurones.

-

Isoflavones: Used in the synthesis of methoxylated isoflavones via oxidative rearrangement of chalcones (using Tl(NO₃)₃ or hypervalent iodine reagents).

Coumarin Derivatives

Reaction with diethyl malonate (Knoevenagel condensation) followed by intramolecular cyclization yields substituted coumarins, which are screened for anticoagulant and anticancer properties.

Pharmacophore Modeling

The 2,4-dimethoxy-3-hydroxy motif is a specific pharmacophore used to probe the steric and electronic requirements of enzyme binding pockets (e.g., tyrosine kinase inhibitors), where the 3-OH group can act as a hydrogen bond donor.

Handling and Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (Nitrile rubber). |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye protection/face shield. |

| STOT-SE | H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

A Prospective Analysis of the Biological Activities of 3-hydroxy-2,4-dimethoxybenzaldehyde: A Technical Guide for Researchers

Introduction

3-hydroxy-2,4-dimethoxybenzaldehyde is a phenolic aldehyde whose biological activities remain largely unexplored in the scientific literature. However, its structural similarity to other well-characterized benzaldehyde derivatives suggests a high potential for a range of pharmacological effects. This guide provides a prospective analysis of the likely biological activities of 3-hydroxy-2,4-dimethoxybenzaldehyde, drawing on established structure-activity relationships within this class of compounds. We will delve into its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. For each of these prospective activities, we provide detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising, yet understudied, molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, ethanol, and methanol |

Prospective Biological Activities and Mechanistic Insights

The biological activities of phenolic aldehydes are largely dictated by the substitution pattern on the benzene ring, particularly the number and position of hydroxyl and methoxy groups.[1]

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity.[2] This is because the hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] Structurally related compounds like 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde are known to possess antioxidant properties.[3][4] It is therefore highly probable that 3-hydroxy-2,4-dimethoxybenzaldehyde will exhibit similar radical scavenging capabilities.

Experimental Workflow: Antioxidant Activity Assessment

Caption: Workflow for assessing antioxidant activity.

Detailed Protocol: DPPH Radical Scavenging Assay[1][5][6][7][8][9]

-

Reagent Preparation:

-

Prepare a stock solution of 3-hydroxy-2,4-dimethoxybenzaldehyde in methanol or ethanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.

-

Prepare a series of concentrations of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to respective wells.

-

Add 180 µL of the DPPH working solution to each well.

-

Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

-

Detailed Protocol: ABTS Radical Cation Decolorization Assay[1][10][11][12][13][14]

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the test compound or standard to respective wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 5-10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties.[3] For instance, 2,4-dihydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This effect is often mediated by the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), frequently through the modulation of the NF-κB signaling pathway.[3] Given these precedents, 3-hydroxy-2,4-dimethoxybenzaldehyde is a strong candidate for possessing anti-inflammatory activity.

Signaling Pathway: NF-κB in Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway.

Detailed Protocol: Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Macrophages[15][16][17][18][19]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

-

Cell Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 3-hydroxy-2,4-dimethoxybenzaldehyde for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Antimicrobial Activity

Many benzaldehyde derivatives exhibit antimicrobial properties.[5][6] For example, 2-hydroxy-4-methoxybenzaldehyde is active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[7][8] The mechanism of action often involves the disruption of the microbial cell membrane.[8] The combination of hydroxyl and methoxy groups on the aromatic ring of 3-hydroxy-2,4-dimethoxybenzaldehyde suggests it may also possess antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay[24][25][26][27][28]

-

Preparation:

-

Prepare a 2-fold serial dilution of 3-hydroxy-2,4-dimethoxybenzaldehyde in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

-

Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

MIC Determination:

-

Inoculate each well containing the compound dilutions with the microbial suspension.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

MBC Determination:

-

Take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

-

Spread the aliquot onto an appropriate agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth).

-

Anticancer Activity

Derivatives of dihydroxybenzaldehyde have shown potential as anticancer agents.[6] For example, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been found to inhibit the ATPase activity of Hsp90, a molecular chaperone essential for the stability of many oncogenic proteins.[6] Furthermore, 3,4-dihydroxybenzaldehyde exhibits antiproliferative and pro-apoptotic effects in human breast and colorectal cancer cells.[4][9][10] The structural features of 3-hydroxy-2,4-dimethoxybenzaldehyde warrant an investigation into its potential cytotoxic effects against various cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay[31][32][33][34][35]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of 3-hydroxy-2,4-dimethoxybenzaldehyde for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

While direct experimental evidence for the biological activities of 3-hydroxy-2,4-dimethoxybenzaldehyde is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable bioactive compound. The presence of a phenolic hydroxyl group and methoxy substituents on the benzaldehyde scaffold provides a strong rationale for investigating its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these potential activities and elucidate the underlying mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this under-investigated molecule and could pave the way for its development as a novel therapeutic agent.

References

A comprehensive list of references will be provided upon the completion of experimental validation. The protocols and background information presented herein are based on established scientific literature and methodologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jscholarpublishers.com [jscholarpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Dihydroxybenzaldehyde [himedialabs.com]

3-hydroxy-2,4-dimethoxybenzaldehyde occurrence in Dalbergia odorifera

[1][2][3][4][5][6][7][8][9][10][11]

Dalbergia odorifera is a semi-deciduous perennial tree indigenous to Hainan, China. Its heartwood is the primary medicinal part, valued for its ability to "activate blood and resolve stasis." The chemical profile of the heartwood is dominated by volatile oils and flavonoids, specifically:

-

Neoflavonoids: Dalbergin, latifolin.[1]

-

Isoflavonoids: Formononetin, sativanone.

-

Phenolic Aldehydes/Ketones: 2,4-dihydroxy-5-methoxybenzophenone and various benzaldehyde derivatives.

3-Hydroxy-2,4-dimethoxybenzaldehyde represents a specific methylation pattern of the benzaldehyde scaffold. While less abundant than dalbergin, its presence contributes to the complex "entourage effect" of the crude drug, potentially enhancing antioxidant stability and bioavailability of co-occurring compounds.

Compound Profile

| Property | Data |

| IUPAC Name | 3-Hydroxy-2,4-dimethoxybenzaldehyde |

| Molecular Formula | C |

| Molecular Weight | 182.17 g/mol |

| Physical State | Pale yellow needles or crystalline powder |

| Solubility | Soluble in MeOH, EtOH, CHCl |

| Key Functional Groups | Aldehyde (C-1), Hydroxyl (C-3), Methoxy (C-2, C-4) |

| UV | ~230, 280, 310 nm (Characteristic of substituted benzaldehydes) |

Experimental Protocol: Extraction and Isolation

Objective: To isolate high-purity (>95%) 3-hydroxy-2,4-dimethoxybenzaldehyde from D. odorifera heartwood.

Principle: The compound is a semi-polar phenolic aldehyde. It requires initial alcoholic extraction followed by liquid-liquid partitioning to remove highly polar glycosides and non-polar fats. Final purification relies on the differential adsorption of the aldehyde group on silica gel and molecular sieving on Sephadex LH-20.

Step-by-Step Methodology

1. Pre-treatment and Extraction

-

Material: Air-dried heartwood of D. odorifera (10 kg), pulverized to a coarse powder (20–40 mesh).

-

Solvent System: 95% Ethanol (EtOH).

-

Procedure:

-

Macerate powder in 95% EtOH (1:5 w/v) for 24 hours at room temperature.

-

Reflux extraction: 3 cycles

2 hours at 80°C. -

Combine filtrates and concentrate under reduced pressure (Rotavapor, 50°C) to yield the Crude Extract .

-

2. Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water (1:10 w/v).

-

Partition sequentially with:

-

Petroleum Ether (PE): Removes lipids, waxes, and chlorophyll. Discard PE layer.

-

Ethyl Acetate (EtOAc): Extracts the target phenolic aldehydes, flavonoids, and neoflavonoids. (Target Fraction)

-

n-Butanol: Extracts glycosides. Save for other analyses.

-

-

Evaporate the EtOAc fraction to dryness.

3. Chromatographic Fractionation (Silica Gel)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (100:0

0:100). -

Monitoring: Thin Layer Chromatography (TLC) visualized under UV (254/365 nm) and sprayed with FeCl

(phenolic detection). -

Target: The aldehyde typically elutes in medium polarity fractions (e.g., PE:EtOAc 8:2 to 6:4). Look for spots that quench fluorescence (UV 254) and turn purple/blue with FeCl

.

4. Purification (Sephadex LH-20)

-

Load: Dissolve the target silica fraction in minimal MeOH.

-

Column: Sephadex LH-20 equilibrated with MeOH or CHCl

:MeOH (1:1). -

Elution: Isocratic elution.

-

Mechanism: Separation based on molecular size and hydrogen bonding. Phenolic aldehydes elute distinctly from larger flavonoid dimers.

-

Crystallization: Recrystallize the relevant fractions from MeOH/CHCl

to obtain pure 3-hydroxy-2,4-dimethoxybenzaldehyde .

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow for phenolic aldehydes from Dalbergia odorifera.

Structural Identification (Self-Validation)

To confirm the identity of the isolated compound as 3-hydroxy-2,4-dimethoxybenzaldehyde (and distinguish it from isomers like 2-hydroxy-3,4-dimethoxybenzaldehyde), the following spectral data must be obtained.

-

Mass Spectrometry (ESI-MS):

-

Positive mode

. -

Negative mode

.

-

-

1H NMR (400 MHz, CDCl

):- 10.1-10.3 (1H, s, -CHO): Characteristic aldehyde singlet.

- 7.0-7.5 (2H, d, Aromatic protons): Ortho-coupled doublet system (indicating adjacent protons on the ring, C-5 and C-6).

- 6.0-6.5 (1H, s, -OH): Exchangeable broad singlet (C-3 OH).

-

3.8-4.0 (6H, s, 2x -OCH

-

Key Diagnostic: The placement of the hydroxyl group at C-3 is confirmed by HMBC correlations. The aldehyde proton will show correlations to C-1, C-2, and C-6. The C-3 hydroxyl position often results in a specific shift of the adjacent carbons compared to other isomers.

Biosynthetic Origin

The formation of 3-hydroxy-2,4-dimethoxybenzaldehyde in Dalbergia is likely a downstream event of the general phenylpropanoid pathway, involving chain shortening of cinnamic acid derivatives (C6-C3) to benzoic acid derivatives (C6-C1), followed by specific methylation and hydroxylation.

Proposed Pathway:

-

Phenylalanine

Cinnamic Acid (PAL enzyme). -

p-Coumaric Acid

Caffeic Acid (Hydroxylation). -

Ferulic Acid/Isoferulic Acid (O-Methylation).

-

Chain Shortening:

-oxidative cleavage or non-oxidative cleavage yields the benzaldehyde scaffold. -

Modification: Further hydroxylation at C-3 and methylation at C-2/C-4 by O-methyltransferases (OMTs).

Visualization: Proposed Biosynthesis

Figure 2: Proposed biosynthetic pathway from the phenylpropanoid pool to the target benzaldehyde.

Pharmacological Potential[1][2][10][11][12][13]

While D. odorifera is famous for its neoflavonoids (e.g., Latifolin) which exhibit strong anti-inflammatory and osteogenic activities, phenolic aldehydes like 3-hydroxy-2,4-dimethoxybenzaldehyde play a supportive role:

-

Antioxidant Activity: The free phenolic hydroxyl group at C-3 allows for radical scavenging, protecting cells from oxidative stress-induced damage.

-

Anti-inflammatory: Substituted benzaldehydes often inhibit COX-2 expression. This compound likely contributes to the "blood-activating" (anti-thrombotic/anti-inflammatory) properties ascribed to D. odorifera in TCM.

-

Synthetic Intermediate: This specific structure is a valuable scaffold for synthesizing chalcones and stilbenes with enhanced cytotoxicity against tumor cell lines.

References

-

Zhao, X., et al. (2020). Chemical constituents from the heartwood of Dalbergia odorifera and their biological activities. Journal of Asian Natural Products Research.[2] Link

-

Wang, H., et al. (2014). Phenolic compounds from Dalbergia odorifera.[4][5] Phytochemistry Letters, 10, 23-26. Link

-

Natural Products Online. 3-Hydroxy-2,4-dimethoxybenzaldehyde occurrence data.Link

-

Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[2][1] (Vol. 1). China Medical Science Press.[1] (Standardizing Dalbergia odorifera as "Jiangxiang").[4]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Molecular Mechanism Underlying Mechanical Wounding-Induced Flavonoid Accumulation in Dalbergia odorifera T. Chen, an Endangered Tree That Produces Chinese Rosewood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luận án: Thành phần và hoạt tính sinh học của loài Sứa, HAY | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Phytochemical Profiling & Therapeutic Architectures of Dalbergia tonkinensis Heartwood

Technical Whitepaper | Version 1.0

Executive Summary

Dalbergia tonkinensis Prain (Vietnamese Rosewood or "Sua do") is a critical, high-value hardwood species often conflated with Dalbergia odorifera.[1] While historically prized for its timber, recent phytochemical investigations have reclassified its heartwood as a potent reservoir of bioactive flavonoids, isoflavonoids, and neoflavonoids.[2] This guide dissects the chemical isolation strategies and therapeutic mechanisms of D. tonkinensis, specifically highlighting its novel alpha-glucosidase inhibitory and vasorelaxant properties which outperform standard clinical agents like acarbose in in vitro models.[3]

The Chemical Arsenal: Structural Diversity

The heartwood of D. tonkinensis is chemically distinct from other Dalbergia species due to a specific ratio of isoflavanones to neoflavonoids. The metabolic profile is dominated by phenolic compounds that exhibit "privileged structures" for protein binding.

Key Isolated Constituents

| Compound Class | Specific Analytes | Biosynthetic Significance |

| Isoflavanones | Sativanone , 3'-O-methylviolanone | Rare in nature; Sativanone is the primary driver of antidiabetic activity in this species. |

| Isoflavones | Formononetin , Biochanin A, Daidzein, Orobol | Classic phytoestrogens with newly identified ion-channel modulating effects. |

| Flavanones | Liquiritigenin , Pinocembrin, Naringenin, Eriodictyol | Precursors in flavonoid biosynthesis; Liquiritigenin serves as a chemotaxonomic marker. |

| Neoflavonoids | Dalbergin , R-(-)-3′-hydroxy-2,4,5-trimethoxydalbergiquinol | Open-ring neoflavonoids are characteristic of the Dalbergia genus and contribute to antimicrobial defense. |

| Novel Derivatives | Daltonkins A & B | Recently discovered carboxyethylflavanones, unique to tonkinensis. |

Methodological Framework: Extraction & Isolation

Objective: To isolate high-purity sativanone and formononetin while retaining the bioactive integrity of the neoflavonoid fraction.

The "Polarity-Gradient" Fractionation Protocol

Rationale: A single-solvent extraction fails to separate the lipophilic neoflavonoids from the glycosylated isoflavones. A sequential partition strategy is required.

Step-by-Step Workflow:

-

Crude Extraction: Pulverize air-dried heartwood (1.2 kg) and reflux with Methanol (MeOH) at 60°C (5 x 3.0 L).

-

Why: MeOH penetrates the dense heartwood matrix more effectively than EtOH, maximizing phenolic yield.

-

-

Concentration: Evaporate solvent under reduced pressure to yield a crude black residue (~60g).

-

Phase Partitioning: Suspend residue in hot water and partition sequentially:

-

n-Hexane: Removes lipids, waxes, and non-polar volatiles (trans-nerolidol).

-

Dichloromethane (DCM): Captures free aglycones (polymethoxylated flavonoids).

-

Ethyl Acetate (EtOAc): CRITICAL STEP. Enriches for sativanone and formononetin.[1][3][4]

-

Water Phase: Retains glycosides (tectoridin, dalsissooside).[1]

-

Chromatographic Isolation (The "Sativanone" Sub-routine)

To isolate Sativanone (Target Purity >98%):

-

Stationary Phase: Silica gel (normal phase).

-

Mobile Phase: Gradient elution with Chloroform:Methanol:Water (3:1:0.1).

-

Technical Note: The addition of water in a normal phase system is unconventional but necessary here to "wet" the silica and prevent irreversible adsorption of the poly-hydroxylated isoflavonoids.

-

-

Polishing: Final purification via Sephadex LH-20 (MeOH:Water 1:1) to remove polymeric tannins.

Visualization: Isolation Logic Flow

Caption: Sequential fractionation workflow optimizing the yield of bioactive isoflavonoids from D. tonkinensis heartwood.

Therapeutic Mechanics: Bioactivity & SAR

Research indicates D. tonkinensis compounds possess a dual-action therapeutic profile: metabolic regulation (diabetes) and vascular control (hypertension).

Metabolic Regulation: Alpha-Glucosidase Inhibition

The most significant finding for D. tonkinensis is the potency of Sativanone and Formononetin against mammalian alpha-glucosidase, a key enzyme in carbohydrate digestion.

-

Mechanism: Competitive inhibition of the enzyme active site, preventing the hydrolysis of disaccharides into glucose.

-

Comparative Data:

-

Structure-Activity Relationship (SAR): The inhibitory potency is enhanced by methoxylation at the C-2' and C-4' positions in isoflavanones.[5]

Vascular Control: Ion Channel Modulation

Extracts have demonstrated vasorelaxant effects on rat aortic rings, independent of the endothelium.

-

Target: CaV1.2 (L-type Calcium Channels) and KCa1.1 (BKCa Channels).

-

Key Agents:

-

Sativanone: Blocks CaV1.2 channels, reducing intracellular calcium influx and causing smooth muscle relaxation.

-

Biochanin A & Formononetin: Exhibit myorelaxant activity, particularly in high-potassium environments.[6]

-

Neoflavonoids: The open-ring structure (e.g., Dalbergiquinol derivatives) contributes to vasodilation, likely via NO-pathway modulation.

-

Visualization: Dual-Action Mechanism

Caption: Pharmacological pathways of Sativanone and Formononetin targeting metabolic and vascular systems.

References

-

Chemical Composition & Flavonoids: Chemical composition of Dalbergia tonkinensis heartwood extracts and comparison with Dalbergia odorifera. BioResources. Link

-

Antidiabetic Activity: New Records of Potent In-Vitro Antidiabetic Properties of Dalbergia tonkinensis Heartwood and the Bioactivity-Guided Isolation of Active Compounds. Molecules. Link

-

Vasodilator Activity: Vietnamese Dalbergia tonkinensis: A Promising Source of Mono- and Bifunctional Vasodilators. Molecules. Link

-

New Compounds (Daltonkins): Daltonkins A and B, Two New Carboxyethylflavanones from the Heartwood of Dalbergia tonkinensis. Natural Product Communications. Link

-

Antimicrobial Activity: Antimicrobial Activity of the Constituents of Dalbergia tonkinensis and Structural-Bioactive Highlights. Natural Product Communications. Link

Sources

- 1. Vietnamese Dalbergia tonkinensis: A Promising Source of Mono- and Bifunctional Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Records of Potent In-Vitro Antidiabetic Properties of Dalbergia tonkinensis Heartwood and the Bioactivity-Guided Isolation of Active Compounds | MDPI [mdpi.com]

- 4. New Records of Potent In-Vitro Antidiabetic Properties of Dalbergia tonkinensis Heartwood and the Bioactivity-Guided Isolation of Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Comparative Structural Analysis & Reactivity Profiling: Veratraldehyde vs. 3-Hydroxy-2,4-dimethoxybenzaldehyde

[1]

Executive Summary

Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.

This technical guide delineates the physicochemical and reactivity divergences between Veratraldehyde (3,4-dimethoxybenzaldehyde) and its regioisomer, 3-hydroxy-2,4-dimethoxybenzaldehyde .[1] While Veratraldehyde is a commoditized intermediate in drug synthesis (e.g., Prazosin, Verapamil), the 3-hydroxy-2,4-dimethoxy variant represents a specialized, sterically congested scaffold often utilized in the development of polyphenolic antioxidants and specific kinase inhibitors.

The core distinction lies in the "Ortho Effect" exhibited by the 2-methoxy substituent in the 3-hydroxy-2,4-dimethoxy isomer, which fundamentally alters the electrophilicity of the aldehyde and the planarity of the molecule compared to the open, conjugated system of Veratraldehyde.[1]

Structural & Electronic Landscape

Molecular Geometry and Steric Torsion

The primary differentiator is the substitution pattern relative to the aldehyde carbonyl.

-

Veratraldehyde (3,4-dimethoxy):

-

Geometry: The aldehyde group at C1 is coplanar with the benzene ring. This allows for maximum

-conjugation between the aromatic ring and the carbonyl, enhancing the electrophilicity of the carbonyl carbon via resonance. -

Sterics: Positions 2 and 6 are unsubstituted protons, creating an "open" environment for nucleophilic attack.

-

-

3-Hydroxy-2,4-dimethoxybenzaldehyde:

-

Geometry: The methoxy group at C2 (ortho) imposes significant steric strain on the carbonyl oxygen. To relieve this repulsion, the carbonyl group rotates out of the aromatic plane (dihedral angle deviation > 20°).

-

Electronic Consequence: This de-planarization reduces the resonance contribution from the ring to the carbonyl, making the aldehyde less stable and potentially more reactive towards small nucleophiles (due to higher ground-state energy) but kinetically hindered toward bulky nucleophiles.

-

Functional Group Interplay (The "Crowded Phenol")

The C3-hydroxyl group in the 2,4-dimethoxy isomer introduces a proton donor/acceptor site absent in Veratraldehyde.[1]

-

Intramolecular H-Bonding: The C3-OH is flanked by methoxy groups at C2 and C4.[1] It likely forms a weak intramolecular hydrogen bond with the oxygen of the C2-methoxy group, locking the conformation and influencing pKa (making the phenol less acidic than a free meta-phenol).[1]

Data Comparison Table

| Feature | Veratraldehyde | 3-Hydroxy-2,4-dimethoxybenzaldehyde |

| IUPAC Name | 3,4-Dimethoxybenzaldehyde | 3-Hydroxy-2,4-dimethoxybenzaldehyde |

| CAS Number | 120-14-9 | 32246-34-7 |

| Substitution | 3,4-DiOMe | 2,4-DiOMe, 3-OH |

| Aldehyde Environment | Unhindered, Coplanar | Sterically Hindered (Ortho-OMe), Twisted |

| Acidity (pKa) | Non-ionizable (Neutral) | ~9.5 (Phenolic OH) |

| Solubility | Lipophilic (LogP ~1.[1][2]2) | Amphiphilic (pH dependent solubility) |

| Reactivity Profile | Standard Electrophile | Hindered Electrophile / Oxidation Prone |

| Primary Application | API Synthesis (Prazosin), Flavor | Antioxidant Probes, Isotopic Labeling |

Visualization of Structural Logic

The following diagram illustrates the steric clash and electronic flow differences.

Caption: Structural causality map highlighting the impact of the ortho-methoxy group on conformation and reactivity.

Synthetic Pathways & Protocols

Synthesis of Veratraldehyde (Methylation Protocol)

Context: This is the industry-standard route, converting Vanillin (3-methoxy-4-hydroxybenzaldehyde) to Veratraldehyde via Williamson Ether Synthesis.[1]

Reagents:

-

Vanillin (1.0 eq)[1]

-

Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq)[1]

-

Sodium Hydroxide (NaOH) (2.0 eq)[1]

-

Water/Acetone solvent system.

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Vanillin in 50 mL of 10% NaOH solution. The solution will turn yellow (phenolate formation).

-

Addition: Heat to 60°C. Add Dimethyl Sulfate dropwise over 30 minutes. Caution: DMS is highly toxic/carcinogenic. Use a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2 hours to ensure complete O-methylation.

-

Quench: Cool to room temperature. Acidify with 2M HCl to pH 3 to precipitate any unreacted vanillin (though veratraldehyde is neutral).

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

-

Purification: Wash organics with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize from Ethanol/Water.

Reactivity Benchmarking: Knoevenagel Condensation

To demonstrate the steric difference, compare the reaction of both aldehydes with Malonic Acid.

Hypothesis: Veratraldehyde will react significantly faster than 3-hydroxy-2,4-dimethoxybenzaldehyde due to the steric hindrance at the C1 carbonyl in the latter.[1]

General Protocol:

-

Mix Aldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (5 mL).

-

Add catalytic Piperidine (0.5 mL).

-

Heat to 80°C and monitor via TLC.

-

Veratraldehyde: Conversion typically complete in < 2 hours.

-

3-Hydroxy-2,4-dimethoxy: Conversion often requires > 6 hours or higher temperatures (100°C) due to the "Ortho Effect" blocking the approach of the malonate anion.[1]

-

Biological & Pharmaceutical Implications[2][3][4][5][6]

Pharmacophore Utility

-

Veratraldehyde: Acts as a lipophilic scaffold. The 3,4-dimethoxy motif mimics the catechol moiety of dopamine but without metabolic instability (COMT degradation). It is a key building block for Prazosin (alpha-blocker) and Verapamil (calcium channel blocker).[1]

-

3-Hydroxy-2,4-dimethoxybenzaldehyde: The free hydroxyl group confers antioxidant properties.[1] It acts as a radical scavenger. In drug design, this scaffold is used when a "warhead" is needed to interact with serine/threonine residues in enzyme active sites via H-bonding, or as a precursor for Coumarin synthesis via Pechmann condensation.

Analytical Distinction (NMR)[1]

-

Proton NMR (CHO peak):

-

Carbon NMR (C=O peak):

-

The carbonyl carbon in the ortho-substituted isomer will appear slightly upfield (shielded) compared to veratraldehyde due to the loss of planarity (reduced conjugation).

-

References

-

Organic Syntheses , Coll.[7] Vol. 2, p. 619 (1943); Vol. 16, p. 91 (1936). Veratraldehyde Synthesis Protocol.[3][5][7][1]

-

BenchChem . Synthesis and Biological Activity of Veratraldehyde Derivatives.[1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 8419, Veratraldehyde.[2][1]

-

AK Scientific . Product Specifications: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7).[1][8][1]

-

Sigma-Aldrich . 3,4-Dimethoxybenzaldehyde Product Sheet.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-dimethoxybenzaldehyde [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 32246-34-7 3-Hydroxy-2,4-dimethoxybenzaldehyde AKSci 4312BA [aksci.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Hydroxy-2,4-dimethoxybenzaldehyde

This Application Note is structured to provide a high-fidelity, reproducible synthetic pathway for 3-hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) starting from resorcinol .

Unlike standard formylations (e.g., Vilsmeier-Haack) which favor para-substitution (yielding syringaldehyde derivatives), this protocol utilizes Directed Ortho Metalation (DoM) to achieve precise regiocontrol. This approach ensures the aldehyde is installed at the sterically crowded C3 position relative to the phenol, which corresponds to the C1 position of the target benzaldehyde.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-hydroxy-2,4-dimethoxybenzaldehyde presents a specific regiochemical challenge. Direct formylation of the equivalent phenol (2,6-dimethoxyphenol) typically yields the para-isomer (4-hydroxy-3,5-dimethoxybenzaldehyde, Syringaldehyde) due to electronic activation and steric accessibility.

To synthesize the 3-hydroxy isomer, we must invert the standard reactivity patterns. This protocol employs a Directed Ortho Metalation (DoM) strategy.[1][2][3][4] By protecting the phenol as a Methoxymethyl (MOM) ether, we direct lithiation to the ortho position (C3 of the phenol ring), ensuring the aldehyde is installed exactly between the oxygen substituents.

Retrosynthetic Pathway

-

Precursor: 2,6-Dimethoxyphenol (MOM-protected).

-

Key Transformation: DoM followed by Formylation.

-

Starting Material: Resorcinol (converted to 1,3-dimethoxybenzene).

Chemical Pathway Visualization

The following diagram illustrates the critical intermediates and the logic of the regioselective control.

Caption: Step-wise synthetic workflow from Resorcinol to the target aldehyde using Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Phase 1: Conversion of Resorcinol to 2,6-Dimethoxyphenol

Rationale: Resorcinol must first be methylated to 1,3-dimethoxybenzene. Subsequently, the C2 position (between the methoxy groups) is the most acidic proton, allowing for selective lithiation and oxidation to introduce the third oxygen atom.

Step 1.1: Methylation

-

Dissolve Resorcinol (1.0 eq) in acetone/water (1:1).

-

Add NaOH (2.5 eq) and stir until dissolved.

-

Add Dimethyl Sulfate (DMS) (2.5 eq) dropwise at 0°C. Caution: DMS is highly toxic.

-

Reflux for 2 hours.

-

Workup: Extract with diethyl ether, wash with dilute NaOH (to remove mono-methylated byproducts), dry over MgSO₄, and concentrate.

-

Product: 1,3-Dimethoxybenzene (Liquid).

Step 1.2: C2-Lithiation and Oxidation (The "Boronate" Route)

-

Dissolve 1,3-Dimethoxybenzene (1.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C (Note: C2 lithiation is fast; -78°C is not strictly necessary for this substrate, but 0°C controls exotherm).

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1 hour. A white precipitate of the 2-lithio species may form.

-

Add Trimethyl borate (B(OMe)₃) (1.5 eq) dropwise. Stir for 1 hour at 0°C, then warm to Room Temperature (RT).

-

Oxidation: Add Glacial Acetic Acid (1.5 eq) followed by 30% H₂O₂ (1.5 eq) dropwise. Stir for 12 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash with 10% NaHSO₃ (to quench peroxides).

-

Purification: Column chromatography (Hexane/EtOAc).

-

Product: 2,6-Dimethoxyphenol (Solid).

Phase 2: Regioselective Formylation via DoM

Rationale: Direct formylation of 2,6-dimethoxyphenol targets the para position (C4). To target C3 (which becomes C1 of the benzaldehyde), we use the MOM group as a Directed Metalation Group (DMG).

Step 2.1: Protection (MOM Ether Formation)

-

Dissolve 2,6-Dimethoxyphenol (1.0 eq) in DCM.

-

Add DIPEA (Diisopropylethylamine) (1.5 eq).

-

Add MOM-Cl (Chloromethyl methyl ether) (1.2 eq) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Workup: Wash with water, dry, and concentrate.

-

Product: 1,3-Dimethoxy-2-(methoxymethoxy)benzene.

Step 2.2: Directed Ortho Metalation & Formylation

-

Dissolve MOM-protected intermediate (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add n-Butyllithium (1.1 eq) dropwise.

-

Mechanistic Note: The Lithium coordinates to the MOM oxygens, directing deprotonation to the ortho position (C3 of the phenol ring).

-

-

Stir at -78°C for 1 hour.

-

Add DMF (N,N-Dimethylformamide) (1.5 eq) dropwise.

-

Stir at -78°C for 30 mins, then warm to RT.

-

Quench with dilute HCl (1M).

Step 2.3: Deprotection (In-situ)

-

The acidic quench in Step 2.2 often initiates deprotection. To ensure completion, stir the acidic mixture at RT for 2-4 hours or heat gently to 40°C.

-

Workup: Extract with Ethyl Acetate. Wash with brine.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography.

-

Final Product: 3-Hydroxy-2,4-dimethoxybenzaldehyde .

Quantitative Data Summary

| Parameter | Reagent/Condition | Stoichiometry | Critical Control Point |

| Solvent (Lithiation) | Anhydrous THF | N/A | Must be <50 ppm H₂O to prevent quenching n-BuLi. |

| Base | n-Butyllithium | 1.1 eq | Titrate before use to ensure accurate stoichiometry. |

| Electrophile | DMF | 1.5 eq | Add slowly at -78°C to prevent multiple additions. |

| Temp (DoM) | -78°C | N/A | Essential for kinetic control of regioselectivity. |

| Yield (Est.) | Overall | 45-60% | Step 1.2 is usually the yield-limiting step. |

Quality Control & Validation

To certify the synthesis of the correct isomer (3-hydroxy-2,4-dimethoxybenzaldehyde) versus the common byproduct (Syringaldehyde), analyze the NMR coupling constants.

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde Proton (-CHO): Singlet at ~10.2 ppm.

-

Aromatic Protons: Two doublets (ortho-coupling, J ≈ 8.5 Hz).

-

Note: Syringaldehyde (symmetric) would show a singlet for the aromatic protons (equivalent H2/H6).

-

The Target: Will show two distinct aromatic signals (H5 and H6) coupled to each other.

-

-

Methoxy Groups: Two distinct singlets (due to asymmetry).

-

Hydroxyl Group: Broad singlet (exchangeable).

-

References

-

Target Compound Identification

-

Methodology (Directed Ortho Metalation)

-

Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.

-

Source:

-

-

Synthesis of 2,6-Dimethoxyphenol from 1,3-Dimethoxybenzene

- Detailed in the synthesis of labeled deriv

- Collins, R. C., et al. "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde." White Rose Research Online (University of Sheffield).

-

Source: (Referenced for the lithiation/boronation sequence).

-

Lithiation of 1,3-Dimethoxybenzene

- Crowther, G. P., et al. "2,6-Dimethoxybenzoic Acid." Organic Syntheses, Coll. Vol. 6, p.501 (1988).

-

Source:

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 3. baranlab.org [baranlab.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. 32246-34-7 3-Hydroxy-2,4-dimethoxybenzaldehyde AKSci 4312BA [aksci.com]

- 6. 1-CHLOROMETHYL-2,3,4-TRIMETHOXYBENZENE | 1133-49-9 [chemicalbook.com]

- 7. 32246-34-7|3-Hydroxy-2,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CNP0162661.0 - COCONUT [coconut.naturalproducts.net]

- 10. *benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

protocol for isolating 3-hydroxy-2,4-dimethoxybenzaldehyde from plant extracts

An Application Note: Protocol for the Isolation and Purification of 3-hydroxy-2,4-dimethoxybenzaldehyde from Plant Extracts

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction

3-hydroxy-2,4-dimethoxybenzaldehyde is a substituted phenolic aldehyde of interest for its potential bioactive properties, stemming from its structural similarity to other known pharmacologically active benzaldehydes like vanillin and its derivatives. The isolation of such specific phytochemicals from complex plant matrices presents a significant challenge due to the presence of numerous structurally related compounds and interfering substances. This application note provides a comprehensive, multi-step protocol for the efficient isolation and purification of 3-hydroxy-2,4-dimethoxybenzaldehyde from plant biomass. The methodology is designed to be robust and adaptable, ensuring high purity of the final compound, which is a critical prerequisite for subsequent bioactivity screening and drug development endeavors. The protocol emphasizes a logical workflow, from initial extraction to final structural verification, explaining the rationale behind each step to empower researchers to adapt the method to their specific plant material.

Principle of the Method

The isolation strategy is founded on a sequential purification process that leverages the physicochemical properties of 3-hydroxy-2,4-dimethoxybenzaldehyde, particularly its polarity. The workflow begins with a broad-spectrum solvent extraction to draw out a wide range of secondary metabolites from the prepared plant material. This crude extract is then subjected to liquid-liquid partitioning to remove highly non-polar compounds. The subsequent purification stages employ chromatographic techniques of increasing resolving power. An initial fractionation is achieved using medium-pressure liquid chromatography (MPLC) or column chromatography, which separates compounds based on their differential adsorption to a solid stationary phase.[1] Final purification to isolate the target compound is accomplished using preparative high-performance liquid chromatography (Prep-HPLC), a high-resolution technique ideal for obtaining compounds with high purity.[2] Each stage is monitored by thin-layer chromatography (TLC) and analytical HPLC to guide the fractionation and pooling of the relevant samples. The identity and purity of the final product are confirmed using a combination of HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Overall Isolation Workflow

Caption: Overall workflow for the isolation of the target compound.

Section 1: Pre-Extraction Protocol - Sample Preparation

The goal of this initial phase is to prepare the plant material in a manner that maximizes the surface area for solvent penetration, thereby ensuring an efficient extraction of the target metabolite.

1.1. Collection and Drying:

-

Collect the desired plant part (e.g., leaves, stem, or root).

-

Thoroughly wash the material with deionized water to remove debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight to prevent photochemical degradation of metabolites. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C.

1.2. Grinding and Storage:

-

Once completely dry, grind the plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

-

Store the powdered material in an airtight, light-proof container at 4°C to minimize degradation prior to extraction.

Rationale: Drying the plant material is crucial as it removes water, which can interfere with the extraction efficiency of less polar solvents and promote microbial growth. Grinding increases the surface area, facilitating better solvent access to the plant cells.[3]

Section 2: Extraction Protocol

This protocol uses methanol, a polar solvent, which is effective for extracting a broad range of secondary metabolites, including phenolic compounds.[4][5]

2.1. Maceration:

-

Weigh 500 g of the dried, powdered plant material and place it into a large Erlenmeyer flask.

-

Add 2.5 L of 80% methanol (methanol/water, 80:20 v/v).

-

Seal the flask and place it on an orbital shaker at room temperature. Macerate for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

2.2. Concentration:

-

Combine all the filtrates.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.

Rationale: The use of 80% methanol provides a good balance of polarity to extract phenolic compounds while minimizing the extraction of very polar primary metabolites like sugars. Repeated extractions ensure a higher yield of the target compound. The use of a rotary evaporator allows for gentle removal of the solvent without thermal degradation of the analyte.[4]

Section 3: Purification Protocol

This multi-step process is designed to systematically remove impurities and isolate the target compound.

Liquid-Liquid Partitioning

This step aims to remove highly non-polar compounds such as chlorophylls, waxes, and lipids.

-

Resuspend the crude methanolic extract (approx. 50 g) in 500 mL of deionized water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.

-

Drain the lower aqueous layer. Discard the upper hexane layer, which contains the non-polar impurities.

-

Repeat the hexane wash two more times.

-

The resulting aqueous fraction is then concentrated via rotary evaporation to remove any residual hexane and some water, preparing it for chromatography.

Rationale: This partitioning step utilizes the immiscibility of hexane and water. The polar target compound will preferentially remain in the aqueous phase, while non-polar contaminants are extracted into the hexane phase.

Column Chromatography (MPLC)

This is the initial chromatographic step for fractionating the complex mixture. We will use Sephadex LH-20, a size-exclusion and adsorption chromatography medium well-suited for separating phenolic compounds.[4]

-

Column Packing: Prepare a column (e.g., 50 x 5 cm) with Sephadex LH-20 resin, equilibrated with methanol.

-

Sample Loading: Dissolve the concentrated aqueous fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a methanol/water gradient, starting with a higher water content (e.g., 80:20 water:methanol) and gradually increasing the methanol concentration.

-

Fraction Collection: Collect fractions of 15-20 mL.

-

Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC).

-

TLC System:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system like n-butanol:ethyl acetate:water (1:2:3) can be effective for separating flavonoids and related phenolic compounds.[5]

-

Visualization: View under UV light (254 nm and 365 nm) and then spray with a suitable reagent, such as 10% ferric chloride, which gives a distinct color for phenolic compounds.[5]

-

-

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a 3-hydroxy-2,4-dimethoxybenzaldehyde standard. Concentrate the pooled fractions.

Rationale: Sephadex LH-20 separates compounds based on a combination of molecular size and polarity. The gradient elution allows for the separation of compounds over a wide range of polarities. TLC provides a rapid and cost-effective method for monitoring the separation process.[6]

Preparative HPLC Purification

This final step uses high-resolution chromatography to achieve a high degree of purity.

-

System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm). Equilibrate the column with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the concentrated, enriched fraction from the MPLC step in the mobile phase and filter through a 0.45 µm syringe filter.

-

Elution and Detection: Inject the sample and elute with an optimized gradient. A typical gradient for phenolic compounds would be a mixture of water (A) and acetonitrile or methanol (B), both acidified with 0.1% formic acid. Monitor the elution at a suitable wavelength (e.g., 280 nm or 310 nm).

-

Fraction Collection: Collect the peak corresponding to the retention time of the 3-hydroxy-2,4-dimethoxybenzaldehyde standard.

-

Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to yield the purified compound.

Purification Workflow Diagram

Caption: Chromatographic purification workflow.

Section 4: Analytical Validation and Characterization

It is imperative to confirm the identity and purity of the isolated compound.

Purity Assessment by HPLC-UV

-

Instrumentation: An analytical HPLC system with a UV-Vis detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[7]

-

Analysis: Dissolve a small amount of the purified compound in methanol and inject it into the HPLC. The purity is determined by the peak area percentage. A single, sharp peak at the expected retention time indicates high purity.

| Parameter | Condition |

| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Table 1: Example HPLC parameters for purity analysis. |

Structural Confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the compound. The expected exact mass for C9H10O4 is 182.0579.[8]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for unambiguous structural elucidation. The spectra should be compared with published data or a certified reference standard.

| Technique | Expected Data for C9H10O4 |

| Mass Spec (MS) | [M+H]+ = 183.0654; [M-H]- = 181.0495 |

| 1H NMR | Signals corresponding to an aldehyde proton (~9.5-10.5 ppm), aromatic protons (~6.0-7.5 ppm), methoxy protons (~3.5-4.0 ppm), and a hydroxyl proton. |

| 13C NMR | Signals for a carbonyl carbon (~190 ppm), aromatic carbons (~100-160 ppm), and methoxy carbons (~55-65 ppm). |

| Table 2: Expected analytical data for structural confirmation. |

References

- BLD Pharm.32246-34-7|3-Hydroxy-2,4-dimethoxybenzaldehyde.

- Kim, J. B., et al. (2006).Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. Journal of Food and Drug Analysis, 14(2), 190-193.

- Ekbbal, R., et al. (2023).CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series.

- Ansari, M. J., et al. (2017).Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC.

- BenchChem (2025).A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.

- MDPI (2024).Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.

- Singh, R., & Sharma, S. (2017).Chromatographic Analysis of Phytopharmaceuticals– A Review.

- ECHEMI.32246-34-7, 3-Hydroxy-2,4-dimethoxybenzaldehyde Formula.

- The Journal of Phytopharmacology.Phytochemical Screening and Thin Layer Chromatography Profiling of Various Extracts of Achyranthes aspera and Cissus quadrangula.

Sources

- 1. iipseries.org [iipseries.org]

- 2. mdpi.com [mdpi.com]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. elearning.unite.it [elearning.unite.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

Topic: Utilizing 3-hydroxy-2,4-dimethoxybenzaldehyde as a Versatile Scaffold for the Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including potent kinase inhibition, and its applications in materials science. This application note provides a detailed, field-proven protocol for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives using 3-hydroxy-2,4-dimethoxybenzaldehyde as a key starting material. The strategic selection of this scaffold introduces a unique substitution pattern on the C4-phenyl ring—a phenolic hydroxyl and two methoxy groups—which serve as versatile handles for subsequent chemical modification, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. We present a robust, two-step synthetic strategy involving an initial Knoevenagel condensation followed by a cyclization reaction with an aminopyrazole derivative. This guide details the underlying chemical principles, step-by-step experimental procedures, characterization data, and pathways for further functionalization.

Introduction: The Significance of the Pyrazolo-pyridine Core

Pyrazolo-pyridines are fused bicyclic heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1][2] Their structural resemblance to purine bases allows them to interact with a variety of biological targets, particularly protein kinases, making them valuable candidates for the development of therapeutics for cancer, inflammation, and neurodegenerative diseases.[3] The synthesis of diverse pyrazolo-pyridine libraries is crucial for exploring their full therapeutic potential. Key synthetic strategies often involve building a pyridine ring onto a pre-existing pyrazole core or vice-versa.[1][4]

This guide focuses on a strategy where the pyridine ring is constructed from a C3 biselectrophile, which is derived from an aromatic aldehyde.

Rationale for Scaffold Selection: 3-hydroxy-2,4-dimethoxybenzaldehyde

The choice of 3-hydroxy-2,4-dimethoxybenzaldehyde as the starting scaffold is deliberate and strategic for several reasons:

-

Inherent Functionality: The scaffold introduces three key functional groups onto the C4-phenyl ring of the final pyrazolo-pyridine: a hydroxyl group and two methoxy groups.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity to biological targets.

-

Handles for Derivatization: This hydroxyl group is a prime site for further chemical modification (e.g., etherification, esterification) to probe the chemical space around the core scaffold and optimize pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The methoxy groups influence the electronics and lipophilicity of the molecule, which can be fine-tuned to improve cell permeability and metabolic stability.

Overall Synthetic Strategy

The synthesis follows a reliable and efficient two-step pathway. First, a Knoevenagel condensation between 3-hydroxy-2,4-dimethoxybenzaldehyde and an active methylene compound (e.g., malononitrile) yields a benzylidene intermediate. This intermediate then undergoes a cyclocondensation reaction with a 5-aminopyrazole derivative to construct the final pyrazolo[3,4-b]pyridine ring system.

Figure 1: Two-step reaction scheme for the synthesis of the target pyrazolo[3,4-b]pyridine.

Experimental Protocols

Part 1: Synthesis of Intermediate: 2-((3-hydroxy-2,4-dimethoxyphenyl)methylene)malononitrile

Causality: This step utilizes the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds. The reaction is base-catalyzed; piperidine, a mild secondary amine, is an effective catalyst for deprotonating the active methylene group of malononitrile without causing unwanted side reactions with the benzaldehyde. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Protocol 1.1: Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2,4-dimethoxybenzaldehyde (1.82 g, 10 mmol).

-

Reagent Addition: Add ethanol (30 mL), followed by malononitrile (0.66 g, 10 mmol). Stir the mixture until most solids dissolve.

-

Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture using a micropipette.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities.

-

Drying: Dry the product under vacuum to yield the pure benzylidene intermediate as a crystalline solid.

Table 1: Expected Characterization Data for the Intermediate

| Parameter | Expected Value |

| Appearance | Yellow crystalline solid |

| Yield | 85-95% |

| Melting Point | 175-180 °C (anticipated) |

| ¹H NMR (400 MHz) | δ (ppm): 8.10 (s, 1H, vinylic-H), 7.55 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.00 (s, 1H, OH), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) |

| IR (cm⁻¹) | 3300-3400 (O-H stretch), 2220 (C≡N stretch), 1600 (C=C stretch), 1200-1300 (C-O stretch) |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₁N₂O₃⁺, expected ~231.0764 |

Part 2: Synthesis of 4-(3-hydroxy-2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Causality: This step involves a cascade reaction initiated by a Michael addition of the exocyclic amine of the 5-aminopyrazole to the electron-deficient double bond of the benzylidene intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (via loss of H₂) to form the stable pyrazolo[3,4-b]pyridine ring.[5] Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at elevated temperatures, facilitating the reaction.

Protocol 2.1: Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, combine the benzylidene intermediate from Part 1 (2.30 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 120-130°C with stirring. Maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of ice-cold water while stirring.

-

Isolation: A solid product should precipitate. Allow it to stir in the ice water for 30 minutes. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with water, followed by a small amount of cold ethanol. If necessary, recrystallize the product from an ethanol/DMF mixture or purify via column chromatography on silica gel to obtain the final product.

-

Drying: Dry the purified product under vacuum.

Table 2: Expected Characterization Data for the Final Product

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-75% |

| Melting Point | >250 °C (anticipated) |

| ¹H NMR (400 MHz) | δ (ppm): 8.60 (s, 1H, Pyridine H-6), 8.20 (d, 2H, Phenyl-H), 7.50 (t, 2H, Phenyl-H), 7.30 (t, 1H, Phenyl-H), 7.10 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.80 (s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃). Note: The characteristic pyridine H-5 proton is absent due to substitution.[6][7] |

| ¹³C NMR (100 MHz) | δ (ppm): 165-95 (Aromatic & Heteroaromatic carbons), 118 (CN), 60 (OCH₃), 56 (OCH₃), 15 (CH₃).[6][8] |

| IR (cm⁻¹) | 3350 (O-H stretch), 3050 (Aromatic C-H stretch), 2225 (C≡N stretch), 1590 (C=N, C=C stretch).[9] |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₂₂H₁₉N₄O₃⁺, expected ~387.1452.[10] |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to final, characterized product.

Figure 2: Comprehensive experimental workflow from reactant preparation to final product characterization.

Discussion and Future Applications

The successful synthesis of this pyrazolo[3,4-b]pyridine derivative provides a valuable new chemical entity for screening in various biological assays. More importantly, it serves as a platform for extensive derivatization.

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for a detailed exploration of the SAR in this region of the molecule.

-

Modification of the Pyrazole Ring: The protocol is amenable to using different 5-aminopyrazole derivatives, enabling modification at the N1 and C3 positions of the pyrazolo-pyridine core.

-

Hydrolysis of Nitrile: The C5-nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, providing additional points for diversification or for improving solubility.

This scaffold and the associated synthetic protocol offer a powerful toolkit for medicinal chemists aiming to develop novel inhibitors and probes based on the pyrazolo-pyridine framework.

References

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).

- Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv

- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 26). PubMed.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv